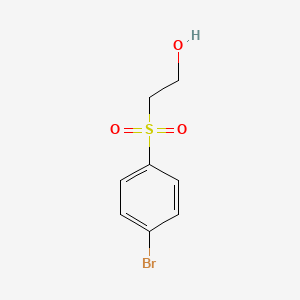

2-(4-Bromophenyl)sulfonylethanol

Description

Historical Trajectories and Foundational Concepts in Arylsulfonyl Chemistry

The study of arylsulfonyl compounds has a rich history, with foundational work dating back to the development of sulfonation reactions. Initially, the synthesis of arylsulfonyl chlorides, key precursors to a wide range of sulfonyl derivatives, was a significant focus. These reactive intermediates are traditionally prepared from arenes through reactions with chlorosulfuric acid or from diazonium salts. nih.govrsc.org The arylsulfonyl group is a strong electron-withdrawing group, a property that governs much of its chemistry. This electronic feature makes adjacent protons more acidic and the sulfur atom susceptible to nucleophilic attack, although the S-C bond is generally stable. patsnap.com Over the decades, the focus has expanded from simple synthesis to the application of these compounds in a multitude of chemical transformations, including their use as protecting groups and as key components in coupling reactions. mdpi.com

The Strategic Position of 2-(4-Bromophenyl)sulfonylethanol within Contemporary Organic Synthesis Research

While extensive research on this compound itself is not widely documented in mainstream chemical literature, its strategic importance can be inferred from the reactivity of its constituent functional groups. The 2-sulfonylethanol moiety is a precursor to the vinyl sulfone group through a base-mediated elimination of water. Divinyl sulfone and its derivatives are known to be highly reactive Michael acceptors, readily participating in conjugate additions with a variety of nucleophiles. mdpi.comnih.gov This reactivity makes this compound a potential precursor for the synthesis of more complex molecules.

The presence of a 4-bromophenyl group offers a versatile handle for further synthetic modifications. The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, alkyl, or alkynyl substituents. mdpi.com This dual functionality—the ability to generate a reactive vinyl sulfone and the potential for cross-coupling—positions this compound as a potentially valuable building block in the modular synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. For instance, the synthesis of fexofenadine, a non-sedating antihistamine, utilizes a 2-(4-bromophenyl)-2-methylpropanoic acid intermediate, highlighting the industrial relevance of the bromophenyl moiety. unl.edu

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 107737-89-3 |

| Molecular Formula | C₈H₉BrO₃S |

| Molecular Weight | 265.12 g/mol |

| IUPAC Name | 2-[(4-bromophenyl)sulfonyl]ethanol |

| SMILES | OCCS(=O)(c1ccc(Br)cc1)=O |

Methodological Advancements and Theoretical Frameworks in Sulfonyl Compound Studies

The study of sulfonyl compounds, including derivatives like this compound, is supported by a host of advanced analytical and theoretical methods.

Analytical Techniques: The structural elucidation of arylsulfonyl compounds heavily relies on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. For this compound, one would expect characteristic signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the sulfonylethanol chain. hbni.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the sulfonyl group, which exhibits strong, characteristic stretching vibrations for the S=O bonds. The presence of a hydroxyl group (-OH) would also be readily identifiable. hbni.ac.in

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. hbni.ac.in

Theoretical Frameworks: Computational chemistry offers powerful tools to predict and understand the properties and reactivity of sulfonyl compounds.

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure, geometry, and reactivity of molecules. Such studies can predict spectroscopic properties, reaction mechanisms, and various molecular descriptors. For instance, DFT could be employed to study the reaction pathway for the elimination of water from this compound to form the corresponding vinyl sulfone.

Quantitative Structure-Activity Relationship (QSAR): In medicinal chemistry, QSAR models are developed to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov While no specific QSAR studies on this compound are reported, the arylsulfonyl moiety is a common feature in compounds subjected to such analyses due to its prevalence in bioactive molecules. mdpi.com

The following table presents hypothetical, yet expected, research findings for this compound based on the analysis of similar compounds.

| Research Area | Anticipated Findings |

| Synthesis | Can be synthesized via oxidation of the corresponding thioether, 2-(4-bromophenylthio)ethanol, or by the reaction of 4-bromobenzenesulfonyl chloride with ethylene (B1197577) glycol. |

| Reactivity | Undergoes base-catalyzed elimination to form 4-bromophenyl vinyl sulfone, a reactive Michael acceptor. The bromo-substituent allows for palladium-catalyzed cross-coupling reactions. |

| Spectroscopy | ¹H NMR: Aromatic protons as a characteristic AA'BB' system, with two triplets for the -CH₂CH₂- group. ¹³C NMR: Signals for four distinct aromatic carbons and two aliphatic carbons. IR: Strong S=O stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, and a broad O-H stretching band. |

| Computational Analysis | DFT calculations would likely show a high positive charge on the sulfur atom and a significant dipole moment. The HOMO-LUMO gap would indicate its kinetic stability and reactivity. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYIKZQANLPVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107737-89-3 | |

| Record name | 2-(4-bromobenzenesulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl Sulfonylethanol and Its Functional Analogues

Critical Analysis of Established Synthetic Routes for Sulfonylethanols

Established methods for the synthesis of sulfonylethanols, including 2-(4-bromophenyl)sulfonylethanol, primarily rely on two strategic approaches: the formation of the sulfonyl group followed by chain extension or modification, and the construction of the carbon skeleton with subsequent introduction or modification of the sulfonyl moiety.

Sulfonylation and Subsequent Transformations

A common and direct route to β-hydroxy sulfones involves the reaction of a sulfonyl precursor with a suitable C2-synthon. One of the most fundamental approaches is the sulfonylation of an appropriate substrate, followed by transformations to introduce the desired ethanol (B145695) side chain.

A primary method for creating the sulfonyl group is through the use of sulfonyl chlorides. For instance, 4-bromobenzenesulfonyl chloride can be reacted with a suitable nucleophile to form the carbon-sulfur bond. orgsyn.org The synthesis of β-keto sulfones is a key intermediate step in many synthetic pathways leading to β-hydroxy sulfones. These can be prepared through various methods, including the reaction of sulfinates with α-halo ketones or the acylation of methyl sulfones. mdpi.com A copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has also been developed for the synthesis of β-keto sulfones. wordpress.comresearchgate.net This method proceeds through a tandem radical process involving sulfonylation and decarboxylation. wordpress.comresearchgate.net

Once the β-keto sulfone is obtained, the corresponding β-hydroxy sulfone can be readily prepared by reduction of the ketone. A standard laboratory procedure for this transformation is the use of sodium borohydride (B1222165) in an alcoholic solvent. For example, a β-keto precursor can be dissolved in ethanol and treated with sodium borohydride to yield the desired secondary alcohol. orgsyn.org

Another established route involves the S-alkylation of a thiol-containing precursor, followed by oxidation to the sulfone and subsequent reduction. For instance, a thiol can be S-alkylated with a 2-haloethanone derivative in the presence of a base like cesium carbonate. orgsyn.org The resulting keto-sulfide can then be oxidized to the corresponding β-keto sulfone, which is subsequently reduced to the target β-hydroxy sulfone. orgsyn.org

A general representation of the reduction of a β-keto sulfone to a β-hydroxy sulfone is depicted below:

| Precursor | Reagent | Solvent | Product | Yield (%) |

| 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | NaBH4 | Ethanol | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | 57 |

This table presents data for an analogous compound, demonstrating the reduction of a β-keto sulfide (B99878) to a β-hydroxy sulfide, a key transformation in the synthesis of sulfonylethanols. orgsyn.org

Coupling Reactions and Post-Functionalization Strategies

Coupling reactions offer a powerful alternative for the synthesis of sulfonylethanols, allowing for the convergent assembly of molecular fragments. Post-functionalization strategies are also employed to modify existing molecules to introduce the desired sulfonylethanol moiety.

The Julia-Kocienski olefination is a notable example of a post-functionalization strategy that can be used to synthesize vinyl sulfones, which can then be hydrated to yield the corresponding sulfonylethanol. orgsyn.org This reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene. orgsyn.org The resulting vinyl sulfone is an excellent Michael acceptor and can undergo various subsequent transformations. scripps.edu The hydration of a vinyl sulfone, such as 4-bromophenyl vinyl sulfone, would directly yield this compound. While specific conditions for this direct hydration are not extensively detailed in the provided results, the reactivity of vinyl sulfones towards nucleophiles like water is a well-established principle in organic chemistry. scripps.edu

The synthesis of vinyl sulfones can be achieved through various methods, including silver-promoted cross-coupling of vinyl bromides with sulfonyl hydrazides in water. rsc.org Another approach involves the reaction of sulfonyl hydrazides with terminal alkynes in the presence of an iron halide to produce (E)-β-halo vinylsulfones. organic-chemistry.org

Novel Catalytic Approaches to the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of novel catalytic methods that offer milder reaction conditions, higher efficiency, and greater selectivity. These approaches are increasingly being applied to the synthesis of sulfones and their derivatives.

Transition Metal-Mediated Cross-Coupling Methodologies

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-sulfur and carbon-carbon bonds with high precision. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of aryl sulfones. nih.gov While direct synthesis of this compound via a single cross-coupling step is not explicitly described, related methodologies provide a strong foundation for such an approach. For example, palladium-catalyzed reactions of aryl halides with sulfinate salts are a common method for the formation of aryl sulfones. organic-chemistry.org

Furthermore, transition metals can be employed to catalyze the synthesis of key intermediates. For instance, a rhodium-catalyzed enantioselective conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridyl sulfones has been developed for the synthesis of chiral β-substituted sulfones. orgsyn.org Although this example leads to a C-C bond formation, it highlights the potential of transition metal catalysis in functionalizing sulfone-containing molecules.

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis. These methods often provide high levels of stereoselectivity under mild reaction conditions.

Organocatalytic approaches to the synthesis of sulfone-containing compounds have been explored. For example, the enantioselective conjugate addition of nitroalkanes to vinyl sulfones, mediated by a cinchona alkaloid-derived thiourea (B124793) catalyst, provides access to chiral functionalized sulfones. nih.gov This highlights the potential of organocatalysis to control stereochemistry in reactions involving sulfone derivatives.

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. mcgill.ca A chemoenzymatic cascade approach has been developed for the synthesis of chiral β-hydroxy sulfones. mdpi.com This method involves an initial chemical oxosulfonylation of an alkyne to form a β-keto sulfone, which is then stereoselectively reduced to the corresponding chiral β-hydroxy sulfone using an alcohol dehydrogenase. mdpi.com This biocatalytic reduction step often proceeds with high conversion and excellent enantiomeric excess. mdpi.com

A representative chemoenzymatic synthesis of a chiral β-hydroxy sulfone is outlined below:

| Substrate (Alkyne) | Sulfinate | Chemical Catalyst | Biocatalyst (ADH) | Product | Conversion (%) | Enantiomeric Excess (%) |

| Phenylacetylene | Sodium benzenesulfinate | FeCl3 · 6H2O | Alcohol Dehydrogenase | (R)- or (S)-1-phenyl-2-(phenylsulfonyl)ethanol | 83-94 | 94 to >99 |

This table illustrates a chemoenzymatic cascade for an analogous β-hydroxy sulfone, demonstrating the high conversion and enantioselectivity achievable with this method. mdpi.com

Asymmetric Synthesis and Enantioselective Preparation of Chiral Analogues

The development of asymmetric methods for the synthesis of chiral sulfones is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity.

A prominent strategy for the asymmetric synthesis of chiral β-hydroxy sulfones is the catalytic asymmetric hydrogenation of the corresponding β-keto sulfones. rsc.org Manganese-catalyzed asymmetric hydrogenation has been shown to be effective for this transformation, affording a variety of chiral β-hydroxy sulfones in high yields and with good to excellent enantioselectivities. rsc.org The sulfone group itself can act as a directing group in asymmetric transfer hydrogenation of ketones, facilitating the synthesis of enantiomerically enriched alcohols. scripps.edu

The following table summarizes the results of manganese-catalyzed asymmetric hydrogenation of various β-keto sulfones to their corresponding chiral β-hydroxy sulfones:

| Substrate (β-Keto Sulfone) | Catalyst System | Yield (%) | Enantiomeric Excess (%) |

| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | Mn-catalyst | up to 97 | up to 97 |

| 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | Mn-catalyst | High | High |

| 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | Mn-catalyst | High | High |

This table showcases the effectiveness of manganese-catalyzed asymmetric hydrogenation for the synthesis of various chiral β-hydroxy sulfones, analogous to the target compound. rsc.org

Furthermore, rhodium-catalyzed asymmetric conjugate addition of boronic acids to α,β-unsaturated 2-pyridyl sulfones provides another route to enantioenriched sulfones. orgsyn.org This method has a broad substrate scope and generally proceeds with high enantioselectivity. orgsyn.org Organocatalytic approaches, such as the Michael addition of aldehydes to vinyl sulfones catalyzed by silylated biarylprolinol, also offer excellent enantioselectivity in the formation of chiral sulfone adducts. researchgate.net

Sustainable and Green Chemistry Paradigms in Sulfonylethanol Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, harnessing light as a clean and abundant energy source. A notable application is the synthesis of β-hydroxysulfones from readily available sulfonyl chlorides and styrenes. nih.govd-nb.infobeilstein-journals.org This process often utilizes an iridium-based photoredox catalyst, such as fac-[Ir(ppy)3], which can absorb visible light to initiate a radical-mediated reaction under mild conditions. d-nb.info The reaction proceeds via an atom transfer radical addition (ATRA)-like mechanism, where the photocatalyst generates a sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkene, and a subsequent trapping of the resulting carbocation by water yields the desired β-hydroxysulfone with high regioselectivity. d-nb.infobeilstein-journals.org The use of an acetonitrile-water solvent system further enhances the green credentials of this method. d-nb.info

Biocatalysis offers another highly selective and sustainable route to functional analogues, particularly for producing enantiomerically pure chiral β-hydroxysulfones. Chemoenzymatic cascade reactions provide an elegant solution by combining a chemical synthesis step with a biocatalytic reduction in a one-pot sequence. nih.govd-nb.infonih.gov For instance, β-keto sulfones can be synthesized first and then, without isolation, be stereoselectively reduced using alcohol dehydrogenases (ADHs). nih.govnih.gov This approach is typically performed in an aqueous medium, eliminating the need for hazardous organic solvents. nih.gov The use of isopropanol (B130326) as a co-solvent is often compatible with the enzymatic step, as it can serve in the cofactor recycling system for the ADH enzyme. nih.govnih.gov This methodology not only yields products with high conversion rates and excellent optical purity but also circumvents the challenging purification of potentially unstable β-keto sulfone intermediates. d-nb.info

Microwave-assisted synthesis represents a significant advancement in improving energy efficiency in chemical reactions. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov This technique has been successfully applied to various transformations in sulfone chemistry, including oxidation and coupling reactions, often under solvent-free conditions, which further contributes to the sustainability of the process. researchgate.netmpg.de

Continuous flow chemistry is another paradigm shift in chemical manufacturing that offers substantial green benefits. Performing reactions in microreactors or tube reactors provides superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better product quality. rsc.org This technology is particularly advantageous for hazardous reactions or those involving unstable intermediates, allowing for their in-situ generation and immediate consumption. The scalability of flow processes is often more straightforward than for batch reactions, bridging the gap between laboratory-scale discovery and industrial production. rsc.org

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Deep eutectic solvents (DESs) have gained attention as green alternatives to traditional VOCs. DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. nih.gov They are typically non-toxic, biodegradable, inexpensive, and non-flammable. nih.gov Their application in sulfone synthesis has been explored, where they can act as both the reaction medium and, in some cases, as a catalyst, facilitating reactions under mild conditions and often allowing for easy product isolation and solvent recycling. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 4 Bromophenyl Sulfonylethanol

Mechanistic Investigations of Bromine Functional Group Transformations

The bromine atom on the phenyl ring of 2-(4-Bromophenyl)sulfonylethanol is a key site for chemical modification, primarily through nucleophilic aromatic substitution and radical-mediated reactions.

Nucleophilic aromatic substitution (SNAr) offers a direct method for functionalizing the aromatic ring. science.gov For aryl halides like this compound, these reactions are not as straightforward as SN1 or SN2 reactions of alkyl halides. libretexts.orgpressbooks.pub The reactivity of the aryl halide is significantly enhanced by the presence of strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgcdnsciencepub.com In the case of this compound, the sulfonyl group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the para-position where the bromine is located.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing sulfonyl group. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. iscnagpur.ac.in

The rate of these reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the specific activating groups on the aromatic ring. libretexts.org Common nucleophiles used in these transformations include alkoxides, amines, and thiolates. iscnagpur.ac.in

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. libretexts.org |

| Electron-Withdrawing Groups | The presence of groups like -NO₂ or -SO₂R ortho or para to the halogen significantly increases the reaction rate by stabilizing the Meisenheimer complex. libretexts.orgcdnsciencepub.com |

| Leaving Group | The nature of the halogen can influence reactivity. Aryl fluorides are often more reactive than other aryl halides due to the high electronegativity of fluorine, which stabilizes the intermediate. iscnagpur.ac.in |

| Solvent | Polar aprotic solvents are often used to solvate the cation and increase the nucleophilicity of the anionic nucleophile. |

Radical reactions provide an alternative pathway for the transformation of the bromo-aromatic moiety. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com Initiation can be achieved using radical initiators like azobisisobutyronitrile (AIBN) or by exposure to heat or light. lumenlearning.comlibretexts.org

In the context of this compound, a common radical reaction involves the abstraction of the bromine atom by a radical species, such as a tributyltin radical (Bu₃Sn•), to generate an aryl radical. libretexts.org This highly reactive intermediate can then participate in various subsequent reactions, including intramolecular cyclization or intermolecular reactions with other species. libretexts.orgbeilstein-journals.org For instance, the aryl radical can abstract a hydrogen atom from a suitable donor to achieve debromination or add to a double or triple bond to form new carbon-carbon bonds. libretexts.orgnih.gov

The selectivity and efficiency of these radical reactions can be influenced by the choice of radical initiator, the reaction temperature, and the concentration of the radical propagator. libretexts.orgbeilstein-journals.org

Reactivity of the Sulfonyl Moiety in Complex Reaction Systems

The sulfonyl group in this compound is not merely an activating group for nucleophilic substitution but also a reactive center itself, participating in eliminations, rearrangements, and redox transformations. cdnsciencepub.comontosight.ai

β-Hydroxysulfones, such as this compound, are known intermediates in olefination reactions like the Julia-Kocienski olefination. organicreactions.org While the parent compound itself is not the direct substrate for this reaction, its derivatives can undergo such transformations. These reactions typically involve the formation of a β-alkoxy sulfone, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield an alkene. organicreactions.org

Another important reaction of sulfones is the Ramberg-Bäcklund rearrangement, which converts α-halo sulfones into alkenes upon treatment with a base. sci-hub.st This reaction proceeds via deprotonation, intramolecular nucleophilic attack to form a three-membered thiirane (B1199164) dioxide intermediate, which then extrudes sulfur dioxide to form the alkene. sci-hub.st

Aryl sulfones can also undergo rearrangements like the Truce-Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution leading to an aryl migration. cdnsciencepub.com This reaction is typically base-promoted and requires the presence of an activating group on the migrating aryl ring. cdnsciencepub.com

Reductive desulfonylation of aryl sulfones can be achieved under specific conditions, leading to the cleavage of the carbon-sulfur bond. researchgate.net

Hydroxyl Group Derivatization and its Impact on Overall Reactivity

The primary hydroxyl group in this compound is a versatile handle for further functionalization, and its derivatization can significantly alter the reactivity of the entire molecule. hbni.ac.in

Derivatization of the hydroxyl group is a common strategy to enhance detection in analytical techniques like HPLC and mass spectrometry. researchgate.netnih.govddtjournal.com Reagents such as dansyl chloride can be used to introduce a fluorescent tag. ddtjournal.comunomaha.edu

From a synthetic perspective, converting the hydroxyl group into a better leaving group is a crucial step for many transformations. This can be achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide, respectively. youtube.com Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base. youtube.com These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions.

The derivatization of the hydroxyl group can also influence the reactivity of the other functional groups. For example, converting the alcohol to an ether or ester can alter the electronic properties of the molecule and potentially affect the rate of nucleophilic substitution on the aromatic ring.

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reagent | Product | Purpose |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Conversion to a better leaving group for SN2 reactions. youtube.com |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Conversion to a better leaving group for SN2 reactions. youtube.com |

| Tosyl chloride (TsCl) | Tosylate ester | Creation of an excellent leaving group for substitution and elimination reactions. youtube.com |

| Dansyl chloride | Dansyl ester | Introduction of a fluorescent tag for analytical detection. ddtjournal.comunomaha.edu |

| Acyl chlorides/Anhydrides | Ester | Protection of the hydroxyl group or modification of molecular properties. researchgate.netnih.gov |

Esterification and Etherification Reactions

The primary alcohol functional group in this compound is a key site for synthetic modification through esterification and etherification.

Esterification: This compound can undergo Fischer esterification, a condensation reaction with a carboxylic acid in the presence of an acid catalyst. numberanalytics.com The process is reversible and typically requires heating under reflux to proceed at a reasonable rate. numberanalytics.comscienceready.com.au A strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), serves a dual role: it acts as a catalyst by protonating the carboxylic acid, making it more electrophilic, and as a dehydrating agent, shifting the equilibrium towards the ester product by removing water. scienceready.com.auoperachem.com The use of an excess of the alcohol or removal of water via a Dean-Stark apparatus can further increase the yield of the ester. operachem.com

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen of this compound on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the ester. numberanalytics.com

Table 1: Representative Fischer Esterification of this compound

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Catalyst | Conditions | Product |

| This compound | Acetic Acid | H₂SO₄ | Reflux | 2-(4-Bromophenyl)sulfonylethyl acetate |

| This compound | Benzoic Acid | p-TsOH | Toluene, Reflux | 2-(4-Bromophenyl)sulfonylethyl benzoate |

| This compound | 4-Nitrobenzoic Acid | NBS nih.gov | 70 °C, 20 h | 2-(4-Bromophenyl)sulfonylethyl 4-nitrobenzoate (B1230335) (Expected) |

This table presents expected outcomes based on established Fischer esterification procedures. numberanalytics.comoperachem.comnih.gov

Etherification: The synthesis of ethers from this compound can be effectively achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether. Given that the hydroxyl group is a primary alcohol, the Sₙ2 reaction is generally efficient with minimal competing elimination reactions. organic-chemistry.org

Table 2: Representative Williamson Ether Synthesis with this compound

| Reactant 1 | Base | Alkyl Halide | Solvent | Product |

| This compound | NaH | Methyl Iodide | THF | 1-Bromo-4-((2-methoxyethyl)sulfonyl)benzene |

| This compound | KH | Ethyl Bromide | DMF | 1-Bromo-4-((2-ethoxyethyl)sulfonyl)benzene |

| This compound | NaH | Benzyl Bromide | THF | 1-Bromo-4-((2-(benzyloxy)ethyl)sulfonyl)benzene |

This table illustrates potential etherification reactions based on the general principles of the Williamson ether synthesis. organic-chemistry.org

Chelation and Coordination Chemistry

The molecular structure of this compound contains multiple heteroatoms with lone pairs of electrons—specifically, the oxygen atoms of the sulfonyl group and the hydroxyl group—making it a potential ligand for metal ions. Coordination chemistry explores the formation of complexes between such ligands and metal centers. researchgate.net

The sulfonyl and hydroxyl groups can act in concert to form a chelate ring with a metal ion. This bidentate coordination, involving the hydroxyl oxygen and one of the sulfonyl oxygens, would form a stable five- or six-membered ring, depending on the conformation. Such chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (the chelate effect). Sulfonamide derivatives and other related sulfur-nitrogen heterocyclic compounds are well-documented for their ability to form stable coordination complexes with a variety of transition metals. researchgate.netuzh.ch The coordination can lead to the formation of mononuclear or polynuclear complexes with defined geometries, such as octahedral or tetrahedral, depending on the metal ion's coordination number and preferences. nih.gov

Table 3: Potential Coordination Profile of this compound as a Ligand (L)

| Metal Ion | Potential Complex Formula | Possible Coordinating Atoms | Anticipated Geometry |

| Cu(II) | [Cu(L)₂(H₂O)₂] | Sulfonyl-O, Hydroxyl-O | Distorted Octahedral |

| Ni(II) | [Ni(L)₂Cl₂] | Sulfonyl-O, Hydroxyl-O | Octahedral |

| Cd(II) | [Cd(L)₂Cl₂] | Sulfonyl-O, Hydroxyl-O | Tetrahedral/Octahedral nih.gov |

| Fe(III) | [Fe(L)₂Cl₂]Cl | Sulfonyl-O, Hydroxyl-O | Octahedral |

This table outlines plausible coordination complexes based on the known behavior of similar functional groups in coordination chemistry. researchgate.netnih.gov

Electrophilic and Nucleophilic Character of the Aromatic Ring

The phenyl ring of this compound is substituted with two groups that profoundly modulate its electronic properties and reactivity: the bromine atom and the sulfonylethanol group.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. researchgate.net The substituents on the ring determine the reaction rate and the position of the incoming electrophile.

Bromine (-Br): This is a weakly deactivating group due to its inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can be donated via resonance to stabilize the positive charge in the arenium ion intermediate formed during the attack at these positions.

Sulfonylethanol (-SO₂CH₂CH₂OH): The sulfonyl group (-SO₂) is one of the strongest electron-withdrawing groups. It strongly deactivates the ring towards electrophilic attack by pulling electron density away through both induction and resonance. It is a powerful meta-director.

With both groups present, the ring is significantly deactivated, making electrophilic substitution challenging. The directing effects are competitive. The powerful meta-directing sulfonyl group and the ortho, para-directing bromo group will influence the regioselectivity. The positions ortho to the bromine atom are also meta to the sulfonyl group. These positions are the most likely sites for substitution, as they are the "least deactivated" positions on the ring.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is uncommon for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the bromine atom can act as a leaving group. The sulfonyl group is a strong electron-withdrawing group located in the para position. This arrangement is ideal for activating the ring toward NAS. A strong nucleophile can attack the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the oxygen atoms of the para-sulfonyl group, stabilizing the intermediate and facilitating the subsequent loss of the bromide ion. masterorganicchemistry.com This makes the bromine atom in this compound susceptible to displacement by various nucleophiles.

Table 4: Predicted Regioselectivity and Reactivity of the Aromatic Ring

| Reaction Type | Ring Activation/Deactivation | Directing Influence | Likely Product(s) from Substitution |

| Electrophilic | Strongly Deactivated | -SO₂R: meta-director-Br: ortho, para-directorOverall: Substitution at C2/C6 (ortho to Br, meta to SO₂R) | 2-Bromo-5-electrophile-1-(ethylsulfonyl)benzene derivatives |

| Nucleophilic | Strongly Activated | -SO₂R group at para position stabilizes nucleophilic attack at C1 (ipso-substitution) | 4-((2-Hydroxyethyl)sulfonyl)phenyl derivatives (e.g., with Nu = OCH₃, CN, NH₂) |

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Conformational Analysis of 2 4 Bromophenyl Sulfonylethanol

High-Resolution NMR Spectroscopy for Detailed Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(4-Bromophenyl)sulfonylethanol in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Multi-Dimensional NMR Techniques

Multi-dimensional NMR experiments are crucial for assembling the molecular framework by establishing connectivity between atoms. csic.es For this compound, several key techniques would be employed:

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between the protons of the two ethanolic methylene (B1212753) groups (-SO₂-CH₂ -CH₂ -OH) and also between the non-equivalent aromatic protons on the bromophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each carbon atom to its attached proton(s). For instance, the carbon of the CH₂-OH group would be correlated with its corresponding methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is vital for connecting different spin systems. For example, it would show correlations from the methylene protons adjacent to the sulfonyl group to the quaternary carbon of the bromophenyl ring to which the sulfur is attached, confirming the connection of the ethanolsulfonyl moiety to the aromatic ring.

The expected NMR data, based on the analysis of similar structures, allows for the complete assignment of the molecule's constitution. mdpi.comsemanticscholar.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

This table presents hypothetical data based on established principles of NMR spectroscopy.

| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | -CH₂- | ~3.5 - 3.7 | ~58 - 62 | C2, C(ipso) |

| 2 | -CH₂- | ~4.0 - 4.2 | ~55 - 59 | C1, C(ipso) |

| 1' | C(ipso)-Br | - | ~128 - 131 | H2', H6' |

| 2', 6' | C-H | ~7.7 - 7.9 | ~129 - 132 | C4', C(ipso) |

| 3', 5' | C-H | ~7.6 - 7.8 | ~132 - 135 | C1', C(ipso) |

| 4' | C(ipso)-S | - | ~139 - 142 | H3', H5' |

| - | -OH | Variable | - | H1 |

Solid-State NMR Applications

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing arrangement in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could differentiate between non-equivalent molecules in the crystal lattice (polymorphism) and provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Mass Spectrometric Approaches for Molecular Structure Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. rsc.orgnih.gov The precise mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This experimental value is then compared to the theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed chemical formula. mdpi.com

Table 2: HRMS Data for this compound

This table shows the calculated theoretical mass.

| Molecular Formula | Ion Adduct | Calculated m/z |

| C₈H₉BrO₃S | [M+H]⁺ | 264.9583 |

| C₈H₉BrO₃S | [M+Na]⁺ | 286.9402 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (for example, the [M+H]⁺ ion) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of water (H₂O) from the ethanol (B145695) moiety, cleavage of the C-S and S-C bonds, and fragmentation of the bromophenyl ring. Analyzing these fragments helps to piece together the different components of the molecule, further confirming its structure.

Table 3: Plausible MS/MS Fragmentation of this compound

This table presents hypothetical data based on established principles of mass spectrometry.

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Proposed Neutral Loss |

| 264.9583 | [M+H - H₂O]⁺ | C₈H₈BrO₂S⁺ | H₂O |

| 264.9583 | [M+H - C₂H₄O]⁺ | C₆H₅BrO₂S⁺ | C₂H₄O |

| 264.9583 | [4-bromophenylsulfonyl]⁺ | C₆H₄BrO₂S⁺ | C₂H₅O |

| 264.9583 | [4-bromophenyl]⁺ | C₆H₄Br⁺ | C₂H₅O₃S |

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. cdnsciencepub.com This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, this analysis would unequivocally confirm its constitution and stereochemistry.

Furthermore, the data reveals how molecules pack together in the crystal, detailing intermolecular interactions such as hydrogen bonds formed by the hydroxyl group and potential π-stacking or halogen-bonding interactions involving the bromophenyl ring. cardiff.ac.ukcardiff.ac.uk While specific crystal structure data for the title compound is not publicly available, analysis of closely related structures provides expected values for key parameters.

Table 4: Representative Crystallographic Data for a Bromophenyl Sulfone Analog

This table presents data for an analogous compound to illustrate the type of information obtained from X-ray diffraction.

| Parameter | Description | Typical Value |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c). | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a ≈ 15 Å, b ≈ 5.5 Å, c ≈ 28 Å; β ≈ 102° |

| C-S Bond Length | Distance between Carbon and Sulfur. | ~1.75 - 1.80 Å |

| S=O Bond Length | Distance between Sulfur and Oxygen in sulfonyl group. | ~1.43 - 1.45 Å |

| C-Br Bond Length | Distance between Carbon and Bromine. | ~1.88 - 1.92 Å |

| O-H···O H-Bond | Hydrogen bond distance between hydroxyl groups. | ~2.7 - 2.9 Å |

Polymorphism and Crystal Packing Analysis

Polymorphism, the capacity of a single chemical compound to exist in multiple crystalline forms, is a critical phenomenon in materials science and pharmaceuticals. arxiv.orgmt.com These different forms, or polymorphs, arise from variations in the arrangement and/or conformation of molecules in the crystal lattice. gexinonline.com While the chemical composition remains identical, polymorphs can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability. mt.comgexinonline.com

For organic compounds like this compound, the existence of polymorphs is a common possibility. googleapis.com The phenomenon is particularly well-documented for sulfonamide-containing molecules, where different hydrogen-bonding patterns and molecular conformations can lead to diverse crystal structures. researchgate.net Although specific studies detailing the polymorphs of this compound are not prevalent in the surveyed literature, the principles of crystal engineering suggest its potential for polymorphic behavior. The molecule's conformational flexibility, particularly around the C-S and C-C single bonds, combined with its capacity for strong intermolecular interactions, creates a high likelihood for the formation of multiple crystal packings under different crystallization conditions (e.g., changes in solvent, temperature, or pressure). mt.com

The analysis of crystal packing in potential polymorphs would involve single-crystal X-ray diffraction. This technique would elucidate the three-dimensional arrangement of molecules, identifying the unit cell parameters (a, b, c, α, β, γ) and the specific intermolecular contacts that stabilize the crystal structure. nih.govunimib.it Differences in packing motifs, such as herringbone vs. π-stacked arrangements of the bromophenyl rings, or varied hydrogen-bonding networks involving the hydroxyl and sulfonyl groups, would define the distinct polymorphic forms.

Co-crystallization and Supramolecular Interactions

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a target molecule, known as an active pharmaceutical ingredient (API), by incorporating a second, benign molecule (a co-former) into the crystal lattice. nih.govijsrtjournal.com The components are held together by non-covalent interactions, most commonly hydrogen bonds, but also π-π stacking and van der Waals forces. nih.govijsrtjournal.com The sulfonamide functional group, and by extension the sulfonyl group in this compound, is a cornerstone for designing co-crystals due to its robust hydrogen bonding capabilities. nih.govnih.gov

The molecular structure of this compound possesses key functional groups that can participate in the formation of predictable intermolecular hydrogen-bonded patterns known as supramolecular synthons. nih.gov The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the two oxygen atoms of the sulfonyl (-SO2-) group are strong hydrogen bond acceptors. This allows for a variety of potential interactions with co-formers.

Potential Supramolecular Synthons for this compound:

| Functional Group on Co-former | Potential Synthon with this compound | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H···O=S and O-H···O-H | Hydrogen Bond |

| Amide (-CONH2) | N-H···O=S and O-H···O=C | Hydrogen Bond |

| Pyridine | O-H···N | Hydrogen Bond |

| Pyridine-N-oxide | O-H···O-N | Hydrogen Bond acs.org |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying functional groups and probing intermolecular interactions. researchgate.netscielo.org.mx The two techniques are complementary; FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.govspectroscopyonline.com

For this compound, FTIR and Raman spectra would provide a molecular fingerprint, allowing for the unambiguous identification of its key structural features. The analysis of vibrational modes can be correlated with theoretical calculations, such as those using Density Functional Theory (DFT), for precise assignment. tandfonline.comresearchgate.net

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Active Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3500 (Broad) | FTIR nih.gov |

| C-H (Aromatic) | Stretching | 3000-3150 | FTIR/Raman orientjchem.org |

| C-H (Aliphatic) | Stretching | 2850-3000 | FTIR/Raman orientjchem.org |

| C=C (Aromatic) | Stretching | 1450-1600 | FTIR/Raman aip.org |

| S=O (Sulfone) | Asymmetric Stretching | 1300-1350 | FTIR (Strong) |

| S=O (Sulfone) | Symmetric Stretching | 1120-1160 | FTIR (Strong) |

| C-S (Sulfone) | Stretching | 650-770 | Raman orientjchem.org |

A crucial aspect of the vibrational analysis of this compound is the study of intermolecular interactions, particularly hydrogen bonding associated with the hydroxyl group. In the solid-state FTIR spectrum, the O-H stretching vibration would appear as a broad and red-shifted band (typically in the 3200-3500 cm⁻¹ range) compared to the sharp band of a free, non-interacting O-H group (around 3600 cm⁻¹). nih.gov The extent of this broadening and shifting provides qualitative information about the strength and nature of the hydrogen-bonding network within the crystal. nih.gov Changes in these spectral features across different polymorphic or co-crystal forms would directly reflect differences in their intermolecular interaction patterns. mdpi.comresearchgate.net

Circular Dichroism and Optical Rotatory Dispersion for Chiral Sulfonylethanol Derivatives

The compound this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit optical activity and will not produce a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. aps.org

However, these chiroptical techniques are indispensable for the structural elucidation of chiral derivatives of sulfonylethanol. libretexts.orgnumberanalytics.com Should a chiral center be introduced into the molecule, for instance by substitution on the ethanol backbone (e.g., 1-(4-bromophenylsulfonyl)propan-2-ol), the resulting enantiomers would interact differently with plane-polarized and circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore. For a chiral sulfonylethanol derivative, the bromophenyl group acts as a chromophore. The resulting CD spectrum, which plots differential absorption (Δε) versus wavelength, would show positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's absolute configuration. slideshare.netnih.gov The sign and magnitude of these Cotton effects are unique to a specific enantiomer, making CD an excellent tool for distinguishing between (R) and (S) forms and for assessing enantiomeric purity. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of light. numberanalytics.comwikipedia.org An ORD spectrum plots specific rotation ([α]) against wavelength. In the vicinity of an absorption band of a chromophore, an ORD spectrum displays a characteristic peak and trough, which is also referred to as a Cotton effect. slideshare.net ORD and CD are closely related phenomena (linked by the Kronig-Kramers transforms) and provide complementary information. Historically, ORD was widely used to determine the absolute configuration of chiral molecules, a task for which CD is now often preferred due to simpler spectral interpretation. numberanalytics.comnih.gov Both techniques remain vital in studying the conformation and stereochemistry of chiral compounds in solution. nih.gov

Computational Chemistry and Theoretical Modeling of 2 4 Bromophenyl Sulfonylethanol Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental for determining the electronic properties and energetic stability of a molecule. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the ground-state properties of molecules. nih.gov For 2-(4-Bromophenyl)sulfonylethanol, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing bond lengths and angles to find the lowest energy conformation.

From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). In this compound, electron-rich areas are expected around the oxygen atoms of the sulfonyl and hydroxyl groups, while the hydrogen of the hydroxyl group would be electron-poor.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Ground State Energy | -1250 Hartree | Indicates the total electronic energy and stability of the molecule. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic energies. These methods are computationally more demanding but are often used to benchmark results obtained from DFT. For this compound, high-accuracy single-point energy calculations on the DFT-optimized geometry would provide a more precise value for its stability and could be crucial for accurate reaction energy predictions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. mdpi.comnih.gov An MD simulation of this compound would reveal how the molecule behaves in a dynamic environment, such as in solution. The simulations would track the trajectories of all atoms, highlighting the rotational freedom around the single bonds, particularly within the sulfonylethanol chain, to map the accessible conformational landscape.

The behavior of a molecule can be significantly influenced by its environment, especially by the solvent. researchgate.net MD simulations can explicitly model solvent molecules (explicit solvent) or represent the solvent as a continuous medium (implicit solvent). rsc.orgchemrxiv.org For this compound, simulations in different solvents, such as water (polar protic) and hexane (B92381) (nonpolar), would reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute. Water molecules would be expected to form hydrogen bonds with the sulfonyl and hydroxyl groups.

Conformational Preferences: The solvent can stabilize certain molecular conformations over others. In polar solvents, conformations that expose the polar groups (sulfonyl and hydroxyl) would be favored.

Dynamic Properties: How the molecule tumbles and diffuses through the solvent.

This compound possesses several functional groups capable of forming specific intermolecular interactions that can lead to self-assembly or aggregation. nih.govmdpi.com MD simulations are ideal for studying these phenomena. The primary interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the sulfonyl (-SO₂) group acts as a strong hydrogen bond acceptor.

π-π Stacking: The bromophenyl rings of two adjacent molecules can stack on top of each other.

Halogen Bonding: The bromine atom can act as an electrophilic region (a σ-hole) and interact favorably with a nucleophile, such as the oxygen atoms of a nearby sulfonyl or hydroxyl group.

Simulations with multiple solute molecules can predict whether aggregation is likely to occur and characterize the structure of the resulting clusters. researchgate.net

Table 2: Potential Intermolecular Interactions in this compound Systems

| Interaction Type | Donor Group | Acceptor Group | Relative Strength |

| Hydrogen Bond | -OH | -OH, -SO₂ | Strong |

| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | Moderate |

| Halogen Bond | -Br (σ-hole) | -OH, -SO₂ (Oxygen lone pair) | Weak to Moderate |

| Dipole-Dipole | -SO₂ | -SO₂ | Moderate |

Reaction Mechanism Predictions and Transition State Elucidation

This involves mapping the potential energy surface (PES) of the reaction. Calculations would be performed to locate the geometries and energies of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—would be identified. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By elucidating the structure of the transition state, chemists can understand the electronic and steric factors that control the reaction, which is vital for optimizing reaction conditions or designing new synthetic routes. youtube.com For instance, the mechanism of a substitution reaction at the sulfur atom could be computationally explored to determine whether it proceeds through a concerted or a stepwise pathway.

Energy Profiles and Reaction Path Analysis

The study of reaction mechanisms is a cornerstone of computational chemistry. By mapping the potential energy surface (PES) of a reaction, scientists can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, a common reaction to study computationally is the base-catalyzed elimination of the sulfonyl group to form 4-bromostyrene.

Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are used to model the reaction pathway. The process involves locating the geometries of the reactant, transition state (TS), and product. The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 1: Calculated Energies for a Hypothetical E2 Elimination Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant Complex (Substrate + Base) | 0.0 | Initial state of the system |

| Transition State (TS) | +22.5 | Highest energy point along the reaction coordinate |

Note: Data are illustrative and based on typical values for similar elimination reactions computed using DFT.

Analysis of the transition state geometry provides further mechanistic details. For an E2 reaction, the calculation would examine the dihedral angle between the departing proton and the sulfonyl leaving group, which is typically close to 180° for an anti-periplanar arrangement.

Kinetic Isotope Effects (KIE) Modeling

Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. A primary KIE is observed when a bond to an isotopically substituted atom is broken or formed in the rate-limiting step. Computational modeling can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light (e.g., ¹H) and heavy (e.g., ²H, Deuterium) isotopologues.

Isotopic substitution does not alter the electronic potential energy surface of a reaction. princeton.edu However, the heavier isotope leads to lower zero-point vibrational energies (ZPVEs). The difference in ZPVE between the reactant and the transition state for the two isotopes determines the magnitude of the KIE.

For the base-catalyzed elimination of this compound, one could model the primary KIE by replacing the proton on the carbon adjacent to the sulfonyl group with deuterium (B1214612) (i.e., at the Cα position). The KIE (kH/kD) is then calculated from the partition functions of the transition state and reactant species.

Table 2: Computationally Modeled Primary KIE for the Elimination Reaction

| Parameter | Value (kH/kD) | Interpretation |

|---|---|---|

| Calculated Primary KIE at 298 K | 6.8 | Indicates that the C-H bond is significantly broken in the rate-determining transition state. |

Note: The data presented are hypothetical and representative of a typical E2 reaction mechanism.

A large primary KIE, as illustrated in the table, suggests a transition state where the proton is being transferred symmetrically between the carbon and the base. princeton.edu Conversely, a small KIE might indicate a very early or very late transition state, or a change in the rate-determining step. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. DFT and time-dependent DFT (TD-DFT) calculations can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are typically performed on the optimized geometry of the molecule. The computed absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Similarly, the vibrational frequencies and intensities for an infrared (IR) spectrum can be computed. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - CH₂SO₂ | 3.55 | 3.51 |

| ¹H NMR (δ, ppm) - CH₂OH | 4.05 | 4.01 |

| ¹³C NMR (δ, ppm) - CH₂SO₂ | 59.8 | 59.5 |

| ¹³C NMR (δ, ppm) - CH₂OH | 57.2 | 56.9 |

| IR Frequency (cm⁻¹) - O-H stretch | 3450 (scaled) | 3435 |

Note: Predicted values are illustrative of results from DFT/B3LYP/6-311+G(d,p) calculations. Experimental values are hypothetical.

The close agreement between predicted and experimental data validates both the structural assignment of the molecule and the accuracy of the computational model used.

In Silico Studies of Molecular Recognition and Supramolecular Assembly

In silico studies are instrumental in understanding how molecules interact and assemble into larger, ordered structures. For this compound, these studies can predict how individual molecules recognize each other to form dimers or larger aggregates in the solid state or in solution. The key drivers for this self-assembly are non-covalent interactions.

Computational models can be used to explore various possible dimeric arrangements and calculate their binding energies. The analysis of these interactions is often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which help visualize and quantify the strength of these forces.

The functional groups in this compound—the hydroxyl group, the sulfonyl group, and the bromophenyl ring—all play crucial roles in its supramolecular chemistry.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O), leading to strong intermolecular O-H···O interactions. The oxygen atoms of the sulfonyl group are also potent hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen atoms of the sulfonyl or hydroxyl groups.

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking interactions with other rings or in C-H···π and C-Br···π interactions. nih.gov

Table 4: Summary of Key Intermolecular Interactions in a Modeled Dimer of this compound

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | O-H ··· O=S | -5.5 |

| Hydrogen Bond | C-H ··· O=S | -1.8 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2.5 |

Note: Interaction energies are illustrative and represent typical values obtained from high-level ab initio or DFT calculations.

These computational studies reveal that a combination of hydrogen bonding and weaker interactions like π-stacking and halogen-related contacts governs the molecular recognition and self-assembly processes, leading to the formation of stable supramolecular architectures. nih.govnih.gov

Applications of 2 4 Bromophenyl Sulfonylethanol in Advanced Chemical Synthesis and Material Science

Role as Versatile Synthons in Organic Transformations

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule. 2-(4-Bromophenyl)sulfonylethanol embodies this role effectively, with its distinct functional groups—the bromo substituent, the sulfonyl group, and the hydroxyl group—acting as handles for a variety of chemical modifications. The bromine atom is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki or Stille coupling, while the hydroxyl group can be readily converted into other functionalities or used as a nucleophile. The sulfone group, known for its stability and electron-withdrawing nature, influences the reactivity of the aromatic ring and can be a key structural element in the final product. semanticscholar.org

The 4-bromophenyl sulfone moiety is a recognized structural component in medicinal chemistry, serving as a key intermediate for a range of biologically active molecules. acs.org The presence of the bromine atom is a key feature, enabling its use in palladium-catalyzed cross-coupling reactions to construct more complex bi-aryl structures, which are common in modern pharmaceuticals. researchgate.net

Research has demonstrated the utility of bromophenyl compounds in creating diverse and potent therapeutic agents:

Histamine (B1213489) H3-Receptor Modulators : A patent for novel treatments of disorders related to the histamine H3-receptor, such as cognitive and inflammatory conditions, lists this compound as a constituent chemical. rsc.org This indicates its role as a starting material for building molecules that can interact with specific biological targets.

Kinase Inhibitors : The sulfone group is a critical component in many kinase inhibitors. Derivatives of this compound can be elaborated into complex heterocyclic systems that form the core of these targeted therapies.

Antimicrobial Agents : The 2-(4-bromophenyl)quinoline (B1270115) framework, synthesized from related bromophenyl precursors, has been used to develop novel microbial DNA-gyrase inhibitors. figshare.com

Azetidine (B1206935) Scaffolds for CNS Drugs : In the development of libraries focused on Central Nervous System (CNS) drugs, (4-bromophenyl)-containing starting materials are used to synthesize complex azetidine scaffolds, which possess the desirable phenethylamine (B48288) structural motif embedded in their backbone. csfarmacie.cz

Benzimidazole Derivatives : N-sulfonyl compounds derived from 2-(4-bromophenyl)-1H-benzimidazole have been synthesized, highlighting a pathway to pharmacologically active nitrogen heterocycles. researchgate.net

Valine Derivatives : More complex structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, have been synthesized. mdpi.com This work showcases a multi-step synthesis where the core 4-bromophenyl sulfonyl structure is acylated and then coupled with an amino acid, L-valine, to create chiral molecules with potential therapeutic applications. mdpi.com

The following table summarizes representative transformations involving the bromophenyl sulfonyl synthon.

| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Application |

| 4-Bromophenyl sulfone | Ullmann Coupling | N-Aryl sulfonamides | Intermediates for COX-2 inhibitors |

| 4-Bromophenyl sulfone | Suzuki-Miyaura Coupling | Biaryl methyl sulfones | Bioactive thiophene (B33073) sulfonamides |

| 2-(4-Bromophenyl)quinoline | Pfitzinger Reaction | Quinoline derivatives | Microbial DNA-gyrase inhibitors figshare.com |

| N-Allyl amino diol (from bromophenyl precursor) | Cyclization | Azetidine scaffolds | CNS-focused drug libraries csfarmacie.cz |

| 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Acylation | N-benzoyl-L-valine derivatives | Chiral therapeutic agents mdpi.com |

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, its structural motifs are highly relevant to the field. ambeed.comfrontiersin.orguni-due.de The synthesis of complex natural products often relies on a retrosynthetic approach where the target molecule is broken down into smaller, manageable building blocks. frontiersin.org Aryl bromides and sulfones are common and valuable synthons in this context.

The utility of this compound is inferred from synthetic strategies for other complex molecules. For instance, the formal total synthesis of cystothiazoles, a class of natural products, utilizes Suzuki-Miyaura cross-coupling reactions. researchgate.net This is precisely the type of reaction where the bromo-substituent of this compound would serve as an excellent handle to connect it to other fragments of the target natural product. Similarly, bi-aryl ketones, which are important motifs in numerous natural products, are often constructed using Suzuki coupling of bromophenyl derivatives. researchgate.net Therefore, this compound represents a potential and valuable building block for the assembly of complex natural product skeletons.

Integration into Polymer Architectures and Functional Materials

The dual functionality of this compound makes it a candidate for incorporation into polymers, imparting specific properties such as thermal stability, flame retardancy, and altered refractive index due to the presence of the heavy bromine atom and the polar sulfonyl group.

The structure of this compound allows it to be used in polymer synthesis in several ways:

Precursor to Styrenic Monomers : A key application is its role as a precursor to 4-hydroxyethylsulfonylstyrene (HESS). acs.orgfigshare.comresearchgate.net This functional monomer can be synthesized from this compound via a Suzuki coupling reaction to introduce the vinyl group, followed by elimination. HESS has been shown to readily undergo emulsion copolymerization with acrylate (B77674) monomers to form stable latexes. rsc.org

Condensation Polymerization : The terminal hydroxyl group allows this compound to act as a diol-like monomer in condensation polymerization. It can be incorporated into polyesters and polyurethanes through reactions with dicarboxylic acids or diisocyanates, respectively. researchgate.netmdpi.com This integration introduces the bromophenyl sulfone moiety as a pendant group or part of the main polymer chain, modifying the properties of the resulting material.

Cross-linking : The hydroxyl group in the derived HESS monomer provides a latent reactive site. In coatings, after the initial polymerization of the vinyl group, these hydroxyls can participate in cross-linking reactions as the film cures, enhancing the mechanical properties and solvent resistance of the final material. rsc.org

| Polymer Type | Role of this compound | Resulting Polymer Feature | Reference |

| Polyacrylates | Precursor to 4-hydroxyethylsulfonylstyrene (HESS) co-monomer | Functional latexes with latent cross-linking sites | rsc.org |

| Polyesters | Potential diol co-monomer | Incorporation of sulfone and bromo groups into backbone | mdpi.com |

| Polyurethanes | Potential diol co-monomer | Pendant functional groups for property modification | researchgate.net |

The functional groups of this compound make it suitable for surface modification applications, where it can alter the chemical and physical properties of a substrate. The sulfonyl group, in particular, is known to interact with metal surfaces. bac-lac.gc.ca

Research into arene sulfonyl compounds has shown their potential as precursors for modifying gold surfaces. bac-lac.gc.ca The mechanism involves the chemical or electrochemical reduction of the sulfonyl group, leading to the deposition of sulfur-containing species that bond strongly to the metal. This suggests that this compound could be used to create self-assembled monolayers on various substrates. The terminal hydroxyl group provides an outward-facing functionality that can be used for subsequent chemical reactions, allowing for multi-step surface functionalization. google.com Furthermore, arylazo sulfones have been explored for their use in materials chemistry for surface modification, underscoring the utility of the sulfone group in this domain. researchgate.net

Development of Ligands and Catalysts Based on this compound Derivatives

In catalysis, ligand design is crucial for controlling the activity and selectivity of a metal center. While this compound is not itself a ligand, it serves as an excellent scaffold for the synthesis of more complex chiral ligands and catalysts.

The key to its utility lies in its modifiable functional groups:

The bromine atom is a prime site for introducing phosphorus, nitrogen, or other coordinating atoms via cross-coupling reactions. For example, reaction with diphenylphosphine (B32561) followed by oxidation could yield a phosphine (B1218219) oxide ligand, or coupling with amines could lead to N-aryl ligands.

The hydroxyl group can be used to attach the molecule to a solid support or another molecular fragment. It can also be converted into a coordinating group itself, such as an ether or an ester.

The sulfonyl group and the aromatic ring provide a rigid backbone, influencing the steric and electronic environment of the final catalyst. acs.org